E,Z-alpha-Farnesene
Description
Significance of Sesquiterpene Volatiles in Chemical Ecology and Plant Biology
Sesquiterpenes are a class of terpenes that consist of three isoprene (B109036) units. In the natural world, these volatile compounds are vital for the survival and interaction of various organisms. mdpi.com Plants, in particular, produce a diverse array of sesquiterpenes as part of their defense mechanisms against herbivores and pathogens. nih.govunn.edu.ng These compounds can act as feeding deterrents due to their bitter taste or interfere with the metabolism and nervous systems of insects. mdpi.com
Furthermore, sesquiterpenes are key mediators in what is known as "indirect plant defense." mdpi.com When attacked by herbivores, plants can release specific sesquiterpene volatiles that attract the natural predators of those herbivores. mdpi.compnas.org This "cry for help" phenomenon is a sophisticated defense strategy that highlights the intricate chemical communication networks in ecosystems. mdpi.com Sesquiterpenes also play a role in plant-plant communication, acting as airborne signals that can trigger defense responses in neighboring plants. nih.govoup.com Beyond their defensive roles, these volatiles are also involved in attracting pollinators. unn.edu.ng
Overview of E,Z-alpha-Farnesene as a Key Acyclic Sesquiterpene Isomer
Farnesene (B8742651) exists as a set of six closely related chemical compounds, all of which are sesquiterpenes. wikipedia.org These are divided into two isomers, α-farnesene and β-farnesene, which differ in the location of one double bond. wikipedia.org α-Farnesene itself has four stereoisomers, with the (E,E) and (Z,E) isomers being the most common in nature. wikipedia.org
(E,Z)-α-farnesene has been identified as a significant semiochemical, a chemical substance that carries a message, in the insect world. It functions as an alarm pheromone in some termite species and as a sex pheromone in certain beetles. wikipedia.orgresearchgate.net For instance, research has shown that (Z,E)-α-farnesene is an electroantennogram-active component of the volatiles released by the female Maladera matrida beetle. researchgate.net It also acts as a trail pheromone for the tropical fire ant, Solenopsis geminata. iscientific.org In addition to its role in insect communication, this isomer is found in the essential oils of various plants, such as perilla oil. wikipedia.org
The biosynthesis of farnesenes in plants begins in the chloroplast and concludes in the cytosol. The process starts with isopentenyl diphosphate (B83284) and, through a series of enzymatic reactions involving geranyl diphosphate and farnesyl diphosphate, results in the various farnesene isomers. A predicted enzyme, (Z,E)-alpha-farnesene synthase, is thought to catalyze the final step in the production of (E,Z)-α-farnesene from farnesyl diphosphate.
Research Trajectories and Future Perspectives for this compound Studies
Current and future research on (E,Z)-α-farnesene and its related isomers is heading in several promising directions. One major area of focus is the potential for its use in agriculture as a biopesticide. datahorizzonresearch.com Its role as an insect pheromone makes it a candidate for use in pest management strategies, such as in traps to monitor and control insect populations. agriscigroup.us
Metabolic engineering presents another exciting frontier. nih.govacs.org Scientists are exploring ways to optimize the microbial production of farnesenes, which could lead to a more sustainable and cost-effective source of this valuable compound. researchgate.netnih.gov This could have significant implications for the production of biofuels, lubricants, cosmetics, and specialty chemicals. datahorizzonresearch.comskyquestt.com
Furthermore, ongoing research continues to unravel the complex roles of farnesenes in plant-insect interactions and plant defense mechanisms. frontiersin.org A deeper understanding of these processes could lead to the development of new strategies for protecting crops from pests and diseases. The continued study of (E,Z)-α-farnesene and other sesquiterpenes holds the potential for significant advancements in agriculture, biotechnology, and our understanding of the chemical ecology that shapes the natural world.
Interactive Data Tables
Table 1: Chemical Identity and Properties of (E,Z)-alpha-Farnesene
| Property | Value |
| IUPAC Name | (3Z,6E)-3,7,11-trimethyldodeca-1,3,6,10-tetraene |
| Chemical Formula | C15H24 |
| Molar Mass | 204.35 g/mol |
| CAS Number | 28973-98-0 |
| Isomeric Class | Acyclic Sesquiterpene |
Table 2: Documented Biological Roles of alpha-Farnesene (B104014) Isomers
| Isomer | Organism(s) | Biological Role |
| (E,E)-α-Farnesene | Prorhinotermes canalifrons (Termite) | Alarm Pheromone researchgate.net |
| (E,E)-α-Farnesene | Cydia pomonella (Codling Moth) | Food Attractant alfa-chemistry.com |
| (Z,E)-α-Farnesene | Maladera matrida (Beetle) | Sex Pheromone researchgate.net |
| (Z,E)-α-Farnesene | Solenopsis geminata (Fire Ant) | Trail Pheromone iscientific.org |
| (E)-β-Farnesene | Aphids | Alarm Pheromone wikipedia.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
28973-98-0 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(3E,6Z)-3,7,11-trimethyldodeca-1,3,6,10-tetraene |
InChI |
InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9-10,12H,1,7-8,11H2,2-5H3/b14-10+,15-12- |
InChI Key |
CXENHBSYCFFKJS-DZKMRSEMSA-N |
SMILES |
CC(=CCCC(=CCC=C(C)C=C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C\C/C=C(\C)/C=C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC=C(C)C=C)C)C |
Other CAS No. |
125037-13-0 |
Origin of Product |
United States |
Stereochemical Considerations and Isomeric Significance of Alpha Farnesene
Structural Isomerism of alpha-Farnesene (B104014): (E,E)- and (Z,E)-alpha-Farnesene
α-Farnesene and its related isomer, β-farnesene, differ in the location of a double bond. wikipedia.org Within the α-farnesene family, stereoisomerism is determined by the configuration at the C3 and C6 double bonds. The four primary stereoisomers are (E,E)-α-farnesene, (E,Z)-α-farnesene, (Z,E)-α-farnesene, and (Z,Z)-α-farnesene. wikipedia.orgnist.gov
(E,E)-α-Farnesene is the most common and widely studied isomer. wikipedia.org It is notably found in the natural wax coating of apples and other fruits, where it is responsible for the characteristic "green apple" scent. wikipedia.org The "(E,E)" designation indicates that the substituents around both the C3 and C6 double bonds are on opposite sides.
(Z,E)-α-Farnesene, another naturally occurring isomer, has a different spatial arrangement. wikipedia.org The "Z" configuration at the C3 double bond signifies that the higher priority substituents are on the same side, while the "E" at the C6 double bond indicates they are on opposite sides. This structural variance, though seemingly minor, leads to distinct physical and chemical properties. For instance, the UV absorption maximum for the (E,E)-form in alcohol is 233 nm, whereas for the (Z,E)-form, it is 238 nm. drugfuture.com The (Z,E)-α-Farnesene isomer has been isolated from the essential oil of perilla. wikipedia.orgdrugfuture.com
| Property | (E,E)-α-Farnesene | (Z,E)-α-Farnesene |
|---|---|---|
| Systematic Name | (3E,6E)-3,7,11-Trimethyldodeca-1,3,6,10-tetraene | (3Z,6E)-3,7,11-Trimethyldodeca-1,3,6,10-tetraene |
| CAS Number | 502-61-4 nist.gov | 28973-97-9 |
| Molecular Formula | C₁₅H₂₄ nist.gov | |
| Molar Mass | 204.35 g/mol ontosight.ai | |
| Appearance | Thin, oily liquid ontosight.aidrugfuture.com | |
| Common Natural Source | Apple peel wax wikipedia.orgdrugfuture.com | Oil of Perilla wikipedia.orgdrugfuture.com |
| UV max (in Alcohol) | 233 nm drugfuture.com | 238 nm drugfuture.com |
Biosynthetic and Configurational Determinants of E,Z-alpha-Farnesene Isomers
The biosynthesis of α-farnesene isomers in plants and other organisms originates from the universal C15 precursor, farnesyl diphosphate (B83284) (FPP). ontosight.airesearchgate.net The conversion of FPP to a specific farnesene (B8742651) isomer is catalyzed by a class of enzymes known as terpene synthases (TPS), specifically farnesene synthases (FS) or α-farnesene synthases (AFS). ontosight.aifrontiersin.org These enzymes facilitate the ionization of the diphosphate group from FPP, generating a highly reactive farnesyl carbocation intermediate. ontosight.airesearchgate.net
The stereochemical configuration of the final α-farnesene product is determined by the precise folding of the FPP substrate within the enzyme's active site and the subsequent proton elimination steps. ontosight.aiacs.org Different farnesene synthase enzymes exhibit distinct product specificities, leading to the formation of different isomers. For example, the AFS1 enzyme from the apple (Malus domestica) primarily produces (E,E)-α-farnesene. uniprot.org However, some synthases are less specific; the apple AFS is capable of producing all six farnesene isomers, including (Z,E)-α-farnesene, from a mixture of FPP precursor isomers. uniprot.org
The formation of the (Z) configuration at the C3 double bond, as seen in (Z,E)-α-farnesene, is particularly interesting. It is proposed to involve the isomerization of FPP to its tertiary allylic isomer, nerolidyl diphosphate (NPP), within the enzyme's active site. beilstein-journals.org Rotation around the C2-C3 single bond of the NPP-derived carbocation, followed by deprotonation, can then lead to the formation of Z-configured isomers. acs.orgbeilstein-journals.org Research has shown that specific amino acid residues within the active site of a farnesene synthase play a key role in determining the product outcome. For instance, modifying a single amino acid (W299C) in a β-farnesene synthase from Artemisia annua was shown to reduce steric hindrance, allowing the farnesyl cation to adopt different conformations and resulting in the production of both α- and β-farnesene. acs.orgresearchgate.net A predicted (Z,E)-alpha-farnesene synthase is theorized to catalyze the conversion of farnesyl diphosphate into (Z,E)-alpha-farnesene.
Influence of Stereoisomerism on Biological Activity and Specificity
The stereochemistry of α-farnesene isomers is paramount to their biological function, as the specific three-dimensional shape of the molecule determines its ability to interact with biological receptors, such as those in insects. mdpi.com Even subtle changes in the geometry of the double bonds can lead to significant differences in biological activity.
(E,E)-α-Farnesene is well-known for its role in plant-insect and plant-plant interactions. In apples, it is a key volatile compound, but its oxidation products are linked to the storage disorder known as superficial scald. wikipedia.orgfrontiersin.org It also functions in plant defense against herbivores. nih.gov
In contrast, the biological roles of (Z,E)-α-farnesene are often related to insect communication. Both (E,E)- and (Z,E)-α-farnesene are components of the alarm pheromones in certain aphid species. drugfuture.com The presence and ratio of these isomers can be species-specific, highlighting the importance of stereochemistry for signal recognition. Furthermore, (Z,E)-α-farnesene has been identified as an electrophysiologically active component in the volatiles of the beetle Maladera matrida, indicating its role as a semiochemical in this species. researchgate.net It elicits strong and reproducible responses from the antennae of both male and female beetles. researchgate.net (Z,E)-α-Farnesene has also been found in the Dufour's glands of several ant species, where it likely functions in chemical signaling. researchgate.net
This functional specificity underscores a fundamental principle in chemical ecology: the biological information encoded in a chemical signal is often dependent on its precise stereochemical structure.
| Isomer | Known Biological Roles / Activities |
|---|---|
| (E,E)-α-Farnesene | - Major component of apple aroma; its oxidation is linked to superficial scald. wikipedia.org |
| (Z,E)-α-Farnesene | - Component of aphid alarm pheromones. drugfuture.com |
Biosynthesis and Metabolic Engineering of E,z Alpha Farnesene
Endogenous Biosynthetic Pathways in Natural Producers
The creation of (E,Z)-alpha-farnesene in organisms that produce it naturally follows a well-defined biochemical route. This process begins with simple molecules and culminates in the formation of this complex sesquiterpene.
The biosynthesis of (E,Z)-alpha-farnesene predominantly occurs through the mevalonate (B85504) (MVA) pathway. ontosight.aimdpi.com This pathway is responsible for producing the necessary precursors for a wide range of terpenes, including sesquiterpenes. researchgate.netfrontiersin.org The MVA pathway commences with the condensation of three acetyl-CoA molecules, which are then converted in a series of six steps to isopentenyl diphosphate (B83284) (IPP), a key building block for terpenes. nrel.govresearchgate.net This intricate process requires the input of energy in the form of three ATP and two NADPH molecules for each molecule of IPP synthesized. nrel.gov
Key enzymes involved in the MVA pathway include:
Acetoacetyl-CoA thiolase (AACT): Catalyzes the initial reaction, converting two acetyl-CoA molecules into acetoacetyl-CoA. researchgate.net
3-hydroxy-3-methylglutaryl-CoA synthase (HMGS): Converts acetoacetyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). researchgate.net
3-hydroxy-3-methylglutaryl-CoA reductase (HMGR): This is a critical rate-limiting enzyme that reduces HMG-CoA to mevalonate. mdpi.comsciepublish.com
The MVA pathway is generally located in the cytoplasm and endoplasmic reticulum of plant cells. frontiersin.orgresearchgate.net It provides the foundational C5 units, IPP and its isomer dimethylallyl diphosphate (DMAPP), for the synthesis of not only sesquiterpenes like alpha-farnesene (B104014), but also triterpenes and sterols. researchgate.netmdpi.com
Farnesyl diphosphate (FPP) is the direct precursor for the synthesis of all sesquiterpenes, including (E,Z)-alpha-farnesene. genome.jpwikipedia.org FPP is a C15 isoprenoid compound formed through the sequential condensation of two molecules of isopentenyl pyrophosphate (IPP) with one molecule of dimethylallyl pyrophosphate (DMAPP). researchgate.net This reaction is catalyzed by the enzyme farnesyl diphosphate synthase (FPS). frontiersin.org
The formation of FPP is a crucial branching point in the isoprenoid biosynthetic network. Once synthesized, FPP can be directed towards the production of various classes of compounds. In the context of (E,Z)-alpha-farnesene biosynthesis, FPP serves as the substrate for the final enzymatic step.
The final and often rate-limiting step in the biosynthesis of alpha-farnesene is catalyzed by the enzyme alpha-farnesene synthase (AFS). frontiersin.orgashs.org AFS belongs to the terpene synthase (TPS) family of enzymes and is responsible for the conversion of farnesyl diphosphate (FPP) into alpha-farnesene. nih.gov
The reaction mechanism involves the ionization of FPP, leading to the formation of a farnesyl cation. researchgate.netresearchgate.net This cation can then undergo deprotonation to yield the various isomers of alpha-farnesene. researchgate.net AFS enzymes exhibit specificity for FPP as a substrate to produce alpha-farnesene. For instance, the AFS from Camellia sinensis (CsAFS) was found to convert FPP into alpha-farnesene as the sole product. mdpi.com When provided with geranyl diphosphate (GPP), a C10 precursor, the same enzyme produced β-ocimene instead. mdpi.com
The activity of AFS enzymes can be influenced by various factors. For example, the AFS from apple (Malus domestica) shows enhanced activity in the presence of potassium ions (K+). uniprot.orgresearchgate.net This particular enzyme is also capable of producing all six isomers of farnesene (B8742651) from a mixture of FPP isomers. uniprot.org Interestingly, some AFS enzymes, like the one from apple, have been found to possess prenyltransferase activity, allowing them to produce alpha-farnesene directly from GPP and isopentenyl diphosphate, although this activity is significantly lower than the primary FPP-to-alpha-farnesene conversion. uniprot.orgresearchgate.net
The table below summarizes the characteristics of some studied AFS enzymes.
| Enzyme Source | Substrate(s) | Product(s) | Key Characteristics | Reference |
|---|---|---|---|---|
| Malus domestica (Apple) | Farnesyl diphosphate (FPP), Geranyl diphosphate (GPP) + Isopentenyl diphosphate | (E,E)-alpha-farnesene and other isomers, (E)-beta-ocimene, Linalool, beta-Myrcene | Activity enhanced by K+; also exhibits prenyltransferase activity. | uniprot.orgresearchgate.net |
| Camellia sinensis (Tea Plant) | Farnesyl diphosphate (FPP), Geranyl diphosphate (GPP) | alpha-Farnesene, beta-Ocimene (B41892) | Produces alpha-farnesene from FPP and beta-ocimene from GPP. | mdpi.com |
| Polygonum minus | Farnesyl diphosphate (FPP) | alpha-Farnesene, beta-Farnesene, Farnesol (B120207), Nerolidol | Two identified synthases (PmSTPS1 and PmSTPS2) produce multiple sesquiterpenes. | mdpi.com |
Role of Farnesyl Diphosphate (FPP) as a Precursor.
Genetic and Transcriptional Regulation of E,Z-alpha-Farnesene Biosynthesis
The production of (E,Z)-alpha-farnesene is not only controlled by the presence and activity of biosynthetic enzymes but is also tightly regulated at the genetic and transcriptional levels. This regulation ensures that the compound is produced in the right amounts, at the right time, and in the right tissues.
The genes encoding the enzymes of the alpha-farnesene biosynthetic pathway have been identified and characterized in several plant species. The gene encoding alpha-farnesene synthase is commonly denoted as AFS or falls within the broader terpene synthase (TPS) gene family. nih.gov For example, in apple (Malus domestica), the MdAFS1 gene encodes the (E,E)-alpha-farnesene synthase. uniprot.org Similarly, AFS genes have been isolated and studied from soybean (Glycine max), Artemisia annua, and Citrus junos. researchgate.net
These genes typically contain conserved motifs characteristic of terpene synthases, such as the DDXXD and RxR motifs, which are involved in binding the diphosphate group of the substrate. cabidigitallibrary.org Phylogenetic analyses have revealed that some AFS genes, like those from Rosaceae, cluster with monoterpene synthases rather than other sesquiterpene synthases, suggesting an independent evolutionary origin. researchgate.net
The expression of these genes is often tissue-specific and can be induced by various developmental and environmental cues. For instance, in apple fruit, the expression of MdAFS1 increases during storage, correlating with the production of alpha-farnesene. ashs.org
The table below lists some of the identified genes involved in alpha-farnesene biosynthesis.
| Gene | Organism | Enzyme Encoded | Reference |
|---|---|---|---|
| MdAFS1 | Malus domestica (Apple) | (E,E)-alpha-farnesene synthase | uniprot.org |
| Fsso | Glycine max (Soybean) | alpha-farnesene synthase | researchgate.net |
| CsAFS | Camellia sinensis (Tea Plant) | alpha-farnesene synthase | mdpi.com |
| PmSTPS1, PmSTPS2 | Polygonum minus | Sesquiterpene synthases | mdpi.com |
The expression of alpha-farnesene biosynthetic genes is controlled by a network of transcription factors. mdpi.com These regulatory proteins bind to specific sequences in the promoter regions of the target genes, thereby activating or repressing their transcription.
In apple, two transcription factors, MdMYC2 and MdERF3 , have been identified as positive regulators of alpha-farnesene biosynthesis. frontiersin.orgnih.gov
MdMYC2 , a basic helix-loop-helix (bHLH) transcription factor, and MdERF3 , an ethylene (B1197577) response factor (ERF), have been shown to directly activate the promoter of the MdAFS gene. frontiersin.org
Electrophoretic mobility shift assays (EMSAs) have demonstrated that MdERF3 binds directly to the DRE motif in the MdAFS promoter. frontiersin.org
Furthermore, MdMYC2 can enhance the transcription of MdERF3 by binding to its promoter, indicating a hierarchical regulatory cascade. frontiersin.orgoup.com
Overexpression of both MdMYC2 and MdERF3 in apple calli led to a significant increase in the transcript levels of not only MdAFS but also MdHMGR2, a key gene in the MVA pathway. frontiersin.org This coordinated regulation of multiple genes in the pathway highlights the efficiency of using transcription factors for metabolic engineering to enhance the production of desired compounds like alpha-farnesene. frontiersin.org The regulation of terpene biosynthesis by transcription factors like MYC and ERF families is a common theme in plants. researchgate.netmdpi.com
Gene Expression Profiles in Response to Environmental Stimuli
The biosynthesis of (E,Z)-α-farnesene is intricately regulated by gene expression, which can be significantly influenced by various environmental stimuli, particularly in plants where it often functions as a signaling molecule. Herbivore-derived wounding, for instance, has been shown to induce the expression of α-farnesene synthase (AFS) genes. nih.gov This response is frequently mediated by plant hormones such as jasmonic acid (JA). nih.govfrontiersin.org
In the tea plant, Camellia sinensis, wounding can trigger the formation of jasmonic acid, which in turn significantly enhances the expression level of the CsAFS gene, leading to increased production of α-farnesene. nih.govresearchgate.net This suggests a defensive role for the compound, where its production is upregulated in response to physical damage, potentially to deter herbivores or signal to neighboring plants. nih.gov Similarly, in apples, the promoter of the MdAFS gene, which is the terminal enzyme in the α-farnesene synthesis pathway, contains cis-acting elements responsive to hormones like MeJA (methyl jasmonate), ethylene, and abscisic acid (ABA), indicating a complex regulatory network that fine-tunes farnesene accumulation in response to both developmental cues and environmental stresses. frontiersin.orgresearchgate.net
Metabolic Engineering for Heterologous Production
The industrial production of (E,Z)-α-farnesene through extraction from natural sources is often limited by low yields and high costs. researchgate.netmdpi.com Consequently, metabolic engineering of microorganisms has emerged as a promising alternative for sustainable and high-yield production. osti.govresearchgate.netnih.gov This approach involves genetically modifying microbial hosts to efficiently convert simple carbon sources into α-farnesene.
Optimization of Precursor Supply (IPP, DMAPP)
A critical bottleneck in the microbial production of sesquiterpenes like α-farnesene is the limited availability of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). capes.gov.brresearchgate.netresearchgate.net These molecules are the fundamental building blocks, and enhancing their intracellular pools is a primary strategy for increasing product yield. In many engineered hosts, this is achieved by introducing and optimizing a heterologous mevalonate (MVA) pathway. researchgate.netacs.orgnih.gov
Key strategies for optimizing precursor supply include:
Overexpression of MVA Pathway Genes: Enhancing the expression of multiple genes in the MVA pathway, such as those encoding acetoacetyl-CoA thiolase (AtoB), HMG-CoA synthase (HMGS), and HMG-CoA reductase (HMGR), can significantly increase the metabolic flux from acetyl-CoA towards IPP and DMAPP. acs.orgmdpi.com In Yarrowia lipolytica, overexpressing a combination of tHMG1 (a truncated HMG-CoA reductase), IDI (isopentenyl diphosphate isomerase), and ERG20 (farnesyl pyrophosphate synthase) led to a 20.8-fold increase in α-farnesene production. researchgate.netnih.gov
Balancing Pathway Modules: The MVA pathway can be conceptually split into top (acetyl-CoA to mevalonate) and bottom (mevalonate to IPP/DMAPP) portions. Achieving a balance between these modules is crucial to prevent the accumulation of toxic intermediates and maximize the production of the final precursors. acs.orgnih.gov
Downregulation of Competing Pathways: To channel more carbon flux towards α-farnesene, competing pathways that also utilize the precursor farnesyl pyrophosphate (FPP), such as the sterol biosynthesis pathway, are often downregulated. A key target for this is the gene ERG9, which encodes squalene (B77637) synthase. nih.gov
Strategies for Enhancing Enzyme Expression and Activity
The final step in the biosynthesis of α-farnesene is the conversion of FPP by an α-farnesene synthase (AFS). The efficiency of this step is paramount for high-yield production.
Key strategies include:
Enzyme Screening and Selection: α-Farnesene synthases from different plant species exhibit varying levels of catalytic activity. Screening synthases from sources like Camellia sinensis (tea plant) or soybean has identified enzymes with superior performance in microbial hosts like Saccharomyces cerevisiae. researchgate.netnih.gov
Codon Optimization: Adapting the codon usage of the heterologous AFS gene to match that of the production host can significantly improve protein translation and functional expression, leading to higher product titers. capes.gov.brresearchgate.net In one study, codon optimization of an AFS in E. coli improved both synthase expression and α-farnesene production. nih.gov
Protein Engineering and Fusion Proteins: Site-directed mutagenesis can be used to improve the catalytic efficiency of the AFS enzyme. researchgate.net Another effective strategy is to create fusion proteins. For example, fusing FPP synthase (which produces the direct precursor to α-farnesene) and α-farnesene synthase can channel the FPP intermediate directly to the final enzyme, minimizing its diversion into competing pathways and increasing production. researchgate.netnih.gov This approach led to a significant increase in α-farnesene production in an engineered E. coli strain. capes.gov.br
Cofactor Engineering (NADPH, ATP) for Improved Yields
The biosynthesis of α-farnesene via the MVA pathway is an energy- and reducing equivalent-intensive process. The synthesis of one molecule of α-farnesene from acetyl-CoA requires multiple molecules of both ATP and NADPH. mdpi.comnih.gov Therefore, ensuring a sufficient supply of these cofactors is crucial for achieving high yields.
Key strategies include:
Enhancing NADPH Regeneration: The intracellular level of NADPH can be a limiting factor. mdpi.com Engineering the host's central carbon metabolism to direct more flux through pathways that generate NADPH, such as the pentose (B10789219) phosphate (B84403) pathway (PPP), is a common strategy. nih.gov Overexpression of key PPP enzymes like glucose-6-phosphate dehydrogenase (ZWF1) and 6-phosphogluconolactonase (SOL3) has been shown to improve NADPH supply and increase α-farnesene production in Pichia pastoris. mdpi.comnih.gov Another approach is the heterologous expression of an NADH kinase (POS5), which converts the more abundant NADH into NADPH. mdpi.comnih.gov
Boosting ATP Supply: ATP is the primary energy currency of the cell and is also a key cofactor in the MVA pathway. mdpi.com Strategies to enhance ATP availability include overexpressing adenine (B156593) phosphoribosyltransferase (APRT) to increase the supply of AMP, a precursor for ATP generation. mdpi.comnih.gov Additionally, deleting genes like GPD1 (glycerol-3-phosphate dehydrogenase) can redirect carbon flux and reducing equivalents towards pathways that yield more ATP. mdpi.comnih.gov
In Pichia pastoris, a combination of these cofactor engineering strategies, including overexpression of ZWF1, SOL3, and APRT, along with the deletion of GPD1, resulted in a strain that produced 3.09 g/L of α-farnesene in shake flask fermentation, a 41.7% improvement over the parent strain. nih.govresearchgate.net
Engineered Microbial Host Systems for this compound Production
Several microbial species have been successfully engineered as chassis organisms for α-farnesene production, with Escherichia coli and various yeast species being the most prominent. researchgate.netosti.govresearchgate.netacs.org
Escherichia coli is a widely used host for metabolic engineering due to its rapid growth, well-understood genetics, and the availability of extensive genetic tools. mdpi.com For sesquiterpene production, a common strategy is to introduce an exogenous MVA pathway, as the native MEP pathway in E. coli is often insufficient for high-level production of FPP. capes.gov.brresearchgate.netnih.gov
Researchers have successfully engineered E. coli to produce significant quantities of α-farnesene through a combination of strategies:
Introduction of a Heterologous MVA Pathway: The seven-gene MVA pathway from Saccharomyces cerevisiae is frequently expressed in E. coli to boost the supply of IPP and DMAPP. researchgate.netnih.gov
Flux Augmentation: Overexpression of genes within the introduced MVA pathway and the native FPP synthase (ispA) can dramatically increase metabolic flux towards FPP, leading to substantial increases in α-farnesene production, with reported increases ranging from 1.6- to 48.0-fold. capes.gov.brnih.gov
Enzyme Fusion and Compartmentalization: Fusing FPP synthase and α-farnesene synthase has proven to be a highly effective strategy, resulting in a 317-fold increase in production over the initial strain in one study. researchgate.net More advanced techniques involve creating synthetic enzyme condensates through phase separation to co-localize pathway enzymes, which has been shown to increase α-farnesene production by 5.7-fold compared to expressing free enzymes. researchgate.net
Through these combined efforts, engineered E. coli strains have been developed that can produce up to 380.0 mg/L of α-farnesene. capes.gov.brnih.gov
Table 1: Metabolic Engineering Strategies in Escherichia coli for α-Farnesene Production
| Strategy | Genetic Modification | Outcome | Reference |
|---|---|---|---|
| Precursor Supply | Introduction of exogenous MVA pathway from S. cerevisiae | Enabled α-farnesene production from the MVA pathway. | capes.gov.brnih.gov |
| Flux Augmentation | Overexpression of MVA pathway genes and ispA | 1.6- to 48.0-fold increase in α-farnesene production. | capes.gov.brnih.gov |
| Enzyme Fusion | Fusion of FPP synthase and α-farnesene synthase | ~317-fold increase in α-farnesene production (to 380.0 mg/L). | capes.gov.brresearchgate.netnih.gov |
| Enzyme Compartmentalization | Creation of synthetic multienzyme condensates | 5.7-fold increase in α-farnesene production. | researchgate.net |
Saccharomyces cerevisiae Platforms
The baker's yeast, Saccharomyces cerevisiae, is a well-established and extensively engineered microbial host for the production of (E,Z)-α-farnesene. Its GRAS (Generally Recognized as Safe) status, robust fermentation capabilities, and well-characterized genetics make it an attractive platform for industrial-scale biosynthesis. The primary strategy for enhancing α-farnesene production in S. cerevisiae revolves around engineering the native mevalonate (MVA) pathway to increase the supply of the precursor molecule, farnesyl pyrophosphate (FPP), and introducing a potent α-farnesene synthase (AFS) to efficiently convert FPP to the target compound. researchgate.net
A significant challenge in the metabolic engineering of S. cerevisiae for α-farnesene overproduction is maximizing the metabolic flux from FPP to farnesene. researchgate.net Researchers have employed a multi-pronged approach to address this, combining enzyme screening, pathway optimization, and protein engineering.
One key strategy involves the screening of AFS enzymes from various plant sources to identify the most catalytically efficient variant for expression in yeast. researchgate.net Studies have shown that the AFS from Camellia sinensis (CsAFS) leads to efficient α-farnesene production in S. cerevisiae strain 4741. nih.gov Another study identified the AFS from soybean (Fsso) as having high catalytic ability. researchgate.net
To bolster the supply of FPP, the metabolic flux of the MVA pathway is typically enhanced. researchgate.net This is often achieved by overexpressing key enzymes in the pathway. researchgate.net However, balancing the expression levels of these enzymes is crucial, as overexpression can sometimes lead to poor cell growth. researchgate.net For instance, while overexpressing genes of the MVA pathway in conjunction with Fsso expression initially produced 190.5 mg/L of α-farnesene, the strain exhibited impaired growth. researchgate.netnih.gov By reducing the copy number of the overexpressed 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR), a rate-limiting enzyme, the titer was increased to 417.8 mg/L with improved growth. researchgate.netnih.gov
Further enhancements have been achieved through protein and cellular engineering. Site-directed mutagenesis of CsAFS resulted in the CsAFSW281C variant, which significantly increased α-farnesene production. nih.govacs.org The addition of an N-terminal serine-lysine-isoleucine-lysine (SKIK) tag to this variant further boosted the yield to 2.8 g/L in shake-flask cultures. researchgate.netnih.gov By combining these strategies with fed-batch fermentation in a 5 L bioreactor, a remarkable titer of 28.3 g/L of α-farnesene was achieved. researchgate.netnih.govacs.org
Another approach involved the co-expression of Fsso and HMGR under the control of the GAL promoter and the inactivation of the lipid phosphate phosphatase encoded by DPP1, which led to a titer of 1163.7 mg/L. researchgate.netnih.gov Building a prototrophic version of this strain further increased the shake-flask production to 1477.2 mg/L, ultimately reaching 10.4 g/L in a 5 L bioreactor through fed-batch fermentation. researchgate.netnih.gov These findings underscore the potential of S. cerevisiae as a high-yield platform for α-farnesene.
Table 1: Metabolic Engineering Strategies for α-Farnesene Production in S. cerevisiae
| Engineering Strategy | Key Genes/Enzymes | Host Strain | Resulting Titer | Reference(s) |
|---|---|---|---|---|
| Screening of AFS, MVA pathway enhancement, site-directed mutagenesis, N-terminal tagging | CsAFS, CsAFSW281C, SKIK∼CsAFSW281C | S. cerevisiae 4741 | 2.8 g/L (shake-flask), 28.3 g/L (fed-batch) | researchgate.net, nih.gov, acs.org |
| Screening of AFS, MVA pathway optimization, promoter engineering, gene inactivation | Fsso, HMGR, DPP1 | S. cerevisiae | 1.48 g/L (shake-flask), 10.4 g/L (fed-batch) | researchgate.net, nih.gov |
| Overexpression of MVA pathway | MVA pathway genes, Fsso | S. cerevisiae | 190.5 mg/L | researchgate.net, nih.gov |
Pichia pastoris Systems
The methylotrophic yeast Pichia pastoris (also known as Komagataella phaffii) has emerged as a promising platform for the production of various terpenes, including (E,Z)-α-farnesene. mdpi.commdpi.com Its ability to achieve high-density fermentation and utilize inexpensive carbon sources like methanol (B129727) makes it an attractive alternative to more conventional hosts like E. coli and S. cerevisiae, especially for large-scale industrial production where fermentation scale-up can be challenging. mdpi.comcnif.cn
The biosynthesis of α-farnesene in P. pastoris relies on the engineering of the endogenous mevalonate (MVA) pathway to channel more precursors towards farnesyl pyrophosphate (FPP). cnif.cn Research has identified several rate-limiting enzymes within the MVA pathway and the α-farnesene synthesis pathway in this host. These include a truncated version of 3-hydroxy-3-methylglutaryl-CoA reductase (tHmg1), isopentenyl diphosphate isomerase (IDI1), and farnesyl pyrophosphate synthase (ERG20), along with the α-farnesene synthase (AFS) itself. cnif.cn
To enhance the metabolic flux towards α-farnesene, scientists have focused on overexpressing these rate-limiting enzyme genes and optimizing their copy numbers to create a balanced metabolic pathway. cnif.cn In one study, this strategy led to the creation of a strain, F16, which achieved an α-farnesene yield of 1.09 g/L. cnif.cn
Further improvements have been sought by addressing factors beyond the core biosynthetic pathway. The addition of unsaturated fatty acids, such as oleic acid, to the culture medium was found to promote the secretion of α-farnesene into the extracellular space. cnif.cn When 20 mmol/L of oleic acid was added, the α-farnesene titer in shake flask cultures increased to approximately 1.40 g/L, which was a 3.1-fold increase compared to the starting strain. cnif.cn
Cofactor engineering represents another critical frontier for boosting α-farnesene production in P. pastoris. The biosynthesis of one molecule of α-farnesene via the MVA pathway is an energy- and reducing equivalent-intensive process, requiring at least six molecules of NADPH and nine molecules of ATP. nih.govmdpi.com Recognizing this, researchers have re-engineered the NADPH and ATP biosynthetic pathways. Overexpression of key enzymes in the oxidative pentose phosphate pathway (oxiPPP), specifically glucose-6-phosphate dehydrogenase (ZWF1) and 6-gluconolactonase (SOL3), was shown to increase α-farnesene production by improving the NADPH supply. nih.gov Additionally, modulating the expression of a heterologous NADH kinase (cPOS5) and increasing ATP availability through the overexpression of APRT and inactivation of GPD1 led to further gains. nih.gov A resulting engineered strain produced 3.09 g/L of α-farnesene in shake flask fermentation, a 41.7% increase over the parent strain. nih.gov
Table 2: Research Findings on α-Farnesene Production in P. pastoris
| Engineering Approach | Key Genes/Modifications | Outcome | Resulting Titer | Reference(s) |
|---|---|---|---|---|
| Overexpression of rate-limiting enzymes | tHmg1, IDI1, ERG19, AFS/ERG20 | Balanced metabolic pathway | 1.09 g/L | cnif.cn |
| Addition of unsaturated fatty acids | Addition of 20 mmol/L oleic acid | Promoted extracellular secretion | 1.40 g/L (shake flask) | cnif.cn |
| Cofactor engineering (NADPH supply) | Overexpression of ZWF1 and SOL3 | Increased NADPH regeneration | - | nih.gov |
| Cofactor engineering (ATP & NADPH) | Overexpression of APRT, inactivation of GPD1, expression of cPOS5 | Increased ATP and NADPH supply | 3.09 g/L (shake flask) | nih.gov |
Cyanobacterial Systems (e.g., Synechococcus elongatus)
Cyanobacteria represent a unique and sustainable platform for producing (E,Z)-α-farnesene directly from carbon dioxide (CO₂) using light as an energy source. acs.orgacs.orggenscript.com This photosynthetic production route offers a green alternative to heterotrophic fermentation methods that rely on sugars. The model cyanobacterium Synechococcus elongatus has been a primary focus for this research. acs.orgacs.org
Wild-type S. elongatus does not naturally produce farnesene because it lacks a farnesene synthase (FS) gene. acs.orgacs.org Therefore, the foundational step in engineering these organisms is the introduction and expression of a heterologous FS gene. acs.org Researchers have successfully expressed codon-optimized FS genes from sources such as Norway spruce (Picea abies) and apple fruit (Malus domestica) in S. elongatus PCC 7942, leading to the detectable production of α-farnesene. acs.orgacs.orgacs.org
In cyanobacteria, the biosynthesis of terpenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), occurs via the methylerythritol 4-phosphate (MEP) pathway. acs.orgresearchgate.net To increase the yield of α-farnesene, the flux through this native pathway must be enhanced to provide a sufficient supply of the precursor, farnesyl diphosphate (FPP). acs.orgacs.org This is achieved by introducing and optimizing genes of the MEP pathway in the farnesene-producing strains. acs.org
For example, in one study, after chromosomally integrating FS genes from Norway spruce and apple, an optimized MEP pathway was introduced into the engineered S. elongatus PCC 7942. acs.org The subsequent cultivation of these strains with an in situ dodecane (B42187) overlay to capture the volatile product resulted in the photosynthetic production of α-farnesene at a concentration of 4.6 ± 0.4 mg/L over 7 days directly from CO₂. acs.orgacs.orggenscript.com
More recent work with the fast-growing strain Synechococcus elongatus UTEX 2973 has pushed production levels higher. A codon-optimized α-farnesene synthase (AFS) gene was engineered into the genome to utilize the endogenous MEP pathway. nih.govresearchgate.net To overcome bottlenecks in the MEP pathway, key genes such as 1-deoxy-D-xylulose-5-phosphate synthase (dxs) and a fusion of isopentenyl diphosphate isomerase and farnesyl diphosphate synthase (idispA) were also engineered into the strain. nih.govresearchgate.net The co-engineering of these bottleneck genes along with the AFS gene in the strain designated UTEX AFS::dxs::idispA resulted in an α-farnesene productivity of 2.57 mg/L/day, which is reported to be the highest among engineered cyanobacterial strains studied to date. nih.govresearchgate.net This represented a 31.3-fold increase in production compared to the strain expressing only the AFS gene. nih.govresearchgate.net Importantly, these engineered strains demonstrated genetic stability, maintaining similar productivity over a three-month period. nih.gov
Table 3: Metabolic Engineering of Synechococcus elongatus for α-Farnesene Production
| Host Strain | Engineering Strategy | Key Genes Introduced | Resulting Titer/Productivity | Reference(s) |
|---|---|---|---|---|
| S. elongatus PCC 7942 | Heterologous FS expression and MEP pathway optimization | AFS from Norway spruce or apple, optimized MEP pathway genes | 4.6 ± 0.4 mg/L in 7 days | acs.org, acs.org, genscript.com |
| S. elongatus UTEX 2973 | Heterologous AFS expression | Codon-optimized AFS | - | nih.gov, researchgate.net |
Ecological and Biological Roles of E,z Alpha Farnesene
Role in Plant Defense Mechanisms
(E,Z)-α-Farnesene is a crucial component of a plant's arsenal (B13267) against threats, involved in both direct and indirect defense strategies. mdpi.comresearchgate.net Its production can be triggered by various stressors, most notably herbivory, leading to a cascade of ecological interactions.
Herbivore-Induced Plant Volatiles (HIPVs) as Defense Signals
When plants are attacked by herbivores, they release a complex blend of volatile organic compounds known as herbivore-induced plant volatiles (HIPVs). nih.govdoi.orgfrontiersin.org (E,Z)-α-Farnesene is frequently a prominent component of these HIPV blends. nih.govnih.govmsu.edu The emission of these volatiles serves as a chemical alarm, signaling the presence of a threat to other parts of the plant and to neighboring plants. mdpi.com This process is not limited to a single plant species; the release of α-farnesene isomers has been observed in various plants in response to herbivore feeding, including tea plants, soybean, and asparagus. nih.govmsu.edunih.gov
The production of (E,Z)-α-farnesene and other HIPVs is often triggered by the mechanical damage of feeding and chemical elicitors present in the herbivore's oral secretions. nih.gov For instance, research on tea plants has shown that mechanical damage simulating herbivore attack can induce the formation of α-farnesene. nih.gov Similarly, soybean plants infested with two-spotted spider mites and asparagus plants damaged by asparagus beetle larvae show significantly increased emissions of (E,E)-α-farnesene. msu.edunih.gov These emissions can begin within hours of the initial attack and persist for an extended period. doi.orgnih.gov
The composition of the HIPV blend, including the amount of (E,Z)-α-farnesene, can be specific to the plant and herbivore species involved, creating a distinct chemical signature that conveys detailed information about the nature of the attack. frontiersin.org This specificity is crucial for the subsequent defensive responses.
Indirect Defense: Attraction of Natural Enemies of Herbivores
One of the most well-documented roles of (E,Z)-α-farnesene is its function in indirect defense, where it attracts the natural enemies of the attacking herbivores. mdpi.comfrontiersin.orgtandfonline.com These natural enemies, which include parasitoids and predators, use the HIPV plume as a long-range cue to locate their prey or hosts. mdpi.comfrontiersin.org
Parasitoid wasps are a prime example of natural enemies that exploit HIPVs. The generalist parasitoid Cotesia marginiventris, which preys on the larvae of various moth species, is attracted to the volatiles released by plants under attack. cambridge.orgnih.govscielo.br While complex blends of volatiles are often most attractive, studies have identified specific compounds that play a role. While some research indicates that female C. marginiventris may not show a significant attraction to (E,E)-α-farnesene alone in olfactometer tests, males of the species have been shown to be attracted to it. cambridge.orgresearchgate.net This suggests that (E,E)-α-farnesene may play a role in the complex blend of cues used by these parasitoids for host location, potentially in combination with other compounds or as a signal for mating opportunities. cambridge.org
(E,Z)-α-farnesene and its isomers are also key signals for predatory mites and insects that prey on aphids. For example, the predatory mite Phytoseiulus persimilis uses HIPVs to locate its prey, the two-spotted spider mite (Tetranychus urticae). nih.govorgprints.org When cucumber and strawberry plants are infested with spider mites, they release a blend of volatiles that includes (E,E)-α-farnesene, which is attractive to these predatory mites. nih.govorgprints.org
Similarly, various aphid predators are attracted to farnesene (B8742651) isomers. mdpi.com Aphids themselves release (E)-β-farnesene as an alarm pheromone, but plants also emit farnesenes in response to aphid feeding. mdpi.comannualreviews.orguliege.be This plant-produced signal can attract aphid predators like ladybirds, syrphid flies, and lacewings, thereby enhancing the biological control of aphid populations. nih.govmdpi.com
Table 1: Examples of Natural Enemy Attraction to α-Farnesene
| Natural Enemy | Herbivore Prey/Host | Plant | Role of α-Farnesene |
|---|---|---|---|
| Cotesia marginiventris (male) | Lepidopteran larvae | Corn, Cotton | Attractant in a blend of HIPVs. cambridge.orgresearchgate.net |
| Phytoseiulus persimilis | Tetranychus urticae (Two-spotted spider mite) | Cucumber, Strawberry | Component of attractive HIPV blend. nih.govorgprints.orgresearchgate.net |
| Ladybirds, Syrphid flies, Lacewings | Aphids | Various | Foraging kairomone. nih.govmdpi.com |
Parasitoids (e.g., Cotesia marginiventris).
Direct Defense Against Pests and Pathogens
In addition to its role in attracting beneficial insects, (E,Z)-α-farnesene can also act as a direct defense mechanism by repelling or deterring herbivores and inhibiting the growth of pathogens. nih.gov
The emission of α-farnesene can directly deter feeding by some herbivores. nih.gov For instance, some studies suggest that α-farnesene can interfere with the feeding behavior of aphids, contributing to a reduction in crop damage. Trees that emit certain HIPV blends, including α-farnesene, have been observed to be avoided by egg-laying female moths. frontiersin.org The presence of (E,E)-α-farnesene in the volatile profile of olive trees infested by the gall midge Dasineura oleae suggests a role in the plant's defense response. researchgate.net However, the effectiveness can be species-specific, and some specialized herbivores may have evolved to tolerate or even use these compounds to their advantage. mdpi.com
Resistance to Fungal Pathogens.
(E,Z)-α-Farnesene is implicated in the defense mechanisms of some plants against fungal pathogens. Research on apple (Malus domestica) has shown a correlation between the levels of α-farnesene and the susceptibility of the fruit to certain postharvest fungal diseases. Specifically, lower concentrations of this compound have been linked to a higher incidence of disease from pathogens such as Colletotrichum acutatum and Penicillium expansum. This suggests that α-farnesene may function as a natural defense compound within the fruit. In studies involving transgenic ‘Royal Gala’ apples with suppressed expression of the MdAFS1 gene (the gene responsible for α-farnesene synthesis), a significant reduction in (E,E)-α-farnesene production was observed. When these transgenic fruits were inoculated with C. acutatum, P. expansum, and Neofabraea alba, they exhibited a decreased rate of disease initiation compared to control fruits. researchgate.net This indicates a complex role for α-farnesene in fungal pathogenesis, where its presence may be a factor in the initial stages of infection for these particular pathogens in apples. researchgate.net
Further research in other plant systems also points to the involvement of farnesene isomers in response to pathogens. In Arabidopsis, inoculation with the bacterial pathogen Pseudomonas syringae leads to the emission of α-farnesene in the later stages of a compatible interaction. apsnet.org While this research focused on a bacterial pathogen, it highlights the role of α-farnesene as a component of the plant's broader induced defense response, which can also be relevant in fungal interactions.
Defense Against Nematodes.
The role of α-farnesene in defending plants against nematodes has been a subject of scientific investigation. Studies have shown that certain isomers of α-farnesene are involved in the defense responses of plants to nematode attacks. researchgate.net Research on soybean (Glycine max) has provided significant insights into this defensive function. nih.gov
A specific gene, GmAFS, which encodes for an (E,E)-α-farnesene synthase, was identified in soybean. nih.govnih.gov The expression of this gene was notably induced in a soybean variety resistant to the soybean cyst nematode (SCN), Heterodera glycines, following infection. In contrast, a susceptible soybean variety did not show a similar induction of GmAFS upon SCN infection. nih.govnih.gov To further investigate this, researchers developed transgenic hairy roots in a susceptible soybean line that overexpressed the GmAFS gene. These transgenic roots demonstrated significantly enhanced resistance to SCN. nih.govnih.gov This suggests that the production of (E,E)-α-farnesene, catalyzed by the GmAFS enzyme, directly contributes to the soybean's ability to resist nematode infestation. nih.gov The proposed mechanism is that the (E,E)-α-farnesene produced may possess nematicidal properties, although this requires further clarification. nih.gov
Plant-Plant Communication and Priming of Defense Responses.
(E,Z)-α-Farnesene is one of the many herbivore-induced plant volatiles (HIPVs) that can act as an airborne signal, facilitating communication between plants. researchgate.net This chemical communication can lead to the "priming" of defense responses in neighboring, undamaged plants, preparing them for potential future attacks. tandfonline.com Priming does not necessarily involve an immediate activation of defenses but rather enables a faster and stronger response upon subsequent herbivory or pathogen attack. tandfonline.com
Research has demonstrated that α-farnesene is a component of the volatile blend emitted by various plants in response to herbivore damage. mdpi.comnih.gov For example, maize plants attacked by the specialist armyworm Mythimna separata release a blend of HIPVs that includes (E)-β-farnesene. tandfonline.com Neighboring maize plants exposed to these volatiles showed enhanced defense responses when subsequently challenged by the herbivore. tandfonline.com
In tea plants (Camellia sinensis), α-farnesene is a common volatile released upon herbivore attack. mdpi.com Studies have investigated the effect of α-farnesene on neighboring, undamaged tea plants. Exposure to α-farnesene was found to activate the expression of defense-related genes, such as the β-1,3-glucanase (BGL) gene, which is associated with antibacterial and antifungal capabilities. mdpi.com This suggests that α-farnesene can act as a signal that influences the defense readiness of nearby plants. mdpi.com The signaling pathway influenced by α-farnesene in these receiving plants may involve phytohormones like salicylic (B10762653) acid (SA). mdpi.com
Function in Insect Communication and Semiochemistry
Alarm Pheromone Activity.
(E,Z)-α-Farnesene is a well-documented semiochemical, a chemical substance that carries a message, and it plays a crucial role as an alarm pheromone in several insect species. researchgate.net This function is particularly notable in certain aphids and termites.
Termite Alarm Pheromone (e.g., Prorhinotermes canalifrons).
In contrast to its role in aphids, (E,E)-α-farnesene has been definitively identified as a key alarm pheromone in the termite species Prorhinotermes canalifrons. scielo.brfrontiersin.orgoup.com This compound is a major component of the frontal gland secretion of the soldier caste. scielo.brresearchgate.net
The frontal gland secretion of P. canalifrons soldiers also contains another major compound, (E)-1-nitropentadec-1-ene, which acts as a toxin but does not induce an alarm response. researchgate.netnih.gov This demonstrates the multifunctional nature of termite chemical defenses, with (E,E)-α-farnesene serving the specific role of an alarm signal. nih.gov
Trail Pheromone in Social Insects (e.g., Red Imported Fire Ants)
(E,Z)-α-Farnesene is a recognized, albeit not the primary, component of the trail pheromone system in the red imported fire ant, Solenopsis invicta. The main orientation pheromone for these ants is the (Z,E)-α-farnesene isomer. nih.govmyrmecologicalnews.orgresearchgate.net This compound is crucial for organizing the retrieval of food resources back to the colony. nih.govresearchgate.net Research has confirmed that various farnesene and homofarnesene isomers, including (E,Z)-α-farnesene, are present in the ant's Dufour's gland and exhibit trail-following activity. nih.gov While (Z,E)-α-farnesene is the major component responsible for worker orientation along trails, studies have shown that an oversupply of this pheromone can disrupt trail integrity and disorient trailing ants. nih.govresearchgate.net This suggests that the precise blend and concentration of different isomers, including (E,Z)-α-farnesene, are critical for effective communication. Furthermore, trail pheromones like (Z,E)-α-farnesene have been found to suppress the dispersal of mutualistic aphids, demonstrating a complex role in managing resources. annualreviews.org
Sex Pheromone Components (e.g., Maladera matrida beetles)
(E,Z)-α-Farnesene has been identified as an electrophysiologically active component in the volatiles of female Maladera matrida beetles. wur.nlresearchgate.netresearchgate.net In these beetles, males are attracted to the volatiles released by females, suggesting the presence of a female-produced sex pheromone. researchgate.net Gas chromatography-electroantennographic detection (GC-EAD) experiments have confirmed that male antennae of M. matrida show a significant response to (E,Z)-α-farnesene. researchgate.net However, while it is an active component, field tests have not conclusively confirmed its role as a standalone aggregation or sex pheromone for this species, indicating it may be part of a more complex blend of compounds that together form the complete pheromone signal. researchgate.net
Insect Attractants (e.g., Codling Moth)
(E,Z)-α-Farnesene is a significant attractant for several insect species, most notably the codling moth, Cydia pomonella, a major pest of apple and pear orchards. annualreviews.orgbioone.org Various isomers of α-farnesene, including (E,E)-α-farnesene, are emitted by host fruits and act as key kairomones, stimulating oviposition and attracting both female and male moths. frontiersin.orgmdpi.comoup.com While the (E,E)-isomer is often cited as a key stimulant for oviposition and larval attraction, the blend of different plant volatiles, which can include (E,Z)-α-farnesene, is crucial for host-finding. annualreviews.orgfrontiersin.org For instance, males are attracted to a blend of (E,E)-α-farnesene and (E)-β-farnesene, but not to the individual compounds, highlighting the synergistic effects of volatile blends. annualreviews.org The presence of α-farnesene can make infested apples more attractive to egg-laying females. annualreviews.org
Olfactory Perception and Electroantennographic Responses in Insects
Insects detect (E,Z)-α-farnesene through specialized olfactory receptors on their antennae. The electroantennographic (EAG) technique, which measures the electrical output of these antennal receptors, has been instrumental in demonstrating the sensitivity of various insects to this compound. nih.gov In Maladera matrida beetles, GC-EAD experiments revealed that (E,Z)-α-farnesene is an active component of female volatiles, eliciting responses in male antennae. researchgate.net Similarly, for the codling moth, EAG assays have shown that the antennae of both males and females respond to various apple volatiles, including (E,E)-α-farnesene. oup.com In the termite Prorhinotermes canalifrons, both soldiers and workers show antennal sensitivity to (E,E)-α-farnesene, which functions as an alarm pheromone. researchgate.net These electrophysiological responses confirm that insects have evolved specific sensory mechanisms to perceive α-farnesene isomers, which are critical for mediating behaviors such as mating, foraging, and alarm signaling.
Interactions with Microbial Communities (non-pathogenic aspects)
Antimicrobial Properties
Research has indicated that α-farnesene possesses antimicrobial properties against certain bacteria and fungi. ontosight.airesearchgate.net For example, the essential oil of Saraca asoca flowers, which is rich in (E,E)-α-farnesene, has been noted for its potential antimicrobial activity. researchgate.net Overexpression of an (E,E)-ɑ-farnesene synthase gene in pathogen-sensitive soybeans was found to enhance the plant's antimicrobial activity. frontiersin.org The essential oil of Lepechinia rufocampii, containing (Z,E)-α-farnesene and (E,E)-α-farnesene, has shown activity against pathogenic bacteria and yeast. ms-editions.cl These findings suggest that the production of farnesene isomers can be a component of the chemical defense system in plants against microbial pathogens.
Influence on Plant-Microbe Symbioses
(E,Z)-α-Farnesene can play a role in the complex communication between plants and their associated microbial communities. Plant-growth-promoting rhizobacteria (PGPR) and nitrogen-fixing rhizobia are known to influence plant defense pathways and the emission of volatile organic compounds (VOCs). nih.gov A study on soybean plants showed that colonization by the rhizobacteria Bradyrhizobium japonicum and Delftia acidovorans led to increased emissions of α-farnesene. nih.gov This suggests that symbiotic microbes can modulate the plant's volatile profile, which could in turn influence interactions with other organisms, such as herbivores and their natural enemies. The emission of α-farnesene, induced by these beneficial microbes, may be part of a broader strategy to enhance plant fitness and defense. nih.gov
Advanced Analytical Methodologies for E,z Alpha Farnesene Research
Extraction and Sample Preparation Techniques for Volatile Analysis
The initial and critical step in analyzing E,Z-alpha-farnesene involves its extraction from the sample matrix. Headspace solid-phase microextraction (HS-SPME) is a widely adopted, solvent-free method for this purpose. nih.govnih.gov This technique uses a coated fiber to extract volatile components from the headspace of a sealed vial containing the sample. rsc.org The choice of fiber coating is crucial for efficient extraction. For instance, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber has been found to be effective. researchgate.net Another commonly used fiber is coated with polydimethylsiloxane/divinylbenzene (PDMS/DVB). nih.govnih.gov
Optimization of HS-SPME parameters is essential for reliable results. Studies have identified optimal conditions, such as an extraction temperature of 25°C and an extraction time of 30 minutes for analyzing volatiles from fresh flowers. nih.gov For mushroom analysis, samples were conditioned for 10 minutes at 50°C, followed by a 30-minute extraction at the same temperature. nih.gov Sample preparation often involves grinding the material, sometimes in liquid nitrogen, to increase the surface area for volatile release. frontiersin.org In some protocols, an internal standard, such as 3-nonanone, is added to the sample for quantification purposes. frontiersin.org
Dynamic headspace collection, or air entrainment, is another common technique, particularly for collecting volatiles released by living organisms like insects or plants over time. nih.govnih.gov This method involves passing a purified air stream over the sample to carry the emitted volatiles onto an adsorbent trap, from which they are later eluted for analysis.
| Technique | Description | Key Parameters/Fibers | Applications | Citations |
| Headspace Solid-Phase Microextraction (HS-SPME) | A solvent-free method where a coated fiber extracts volatiles from the headspace above a sample. | DVB/CAR/PDMS, PDMS/DVB fibers; optimized temperature and time (e.g., 50°C for 30 min). | Plant flowers, mushrooms, fruit. nih.govnih.govresearchgate.net | nih.govnih.govrsc.orgresearchgate.net |
| Dynamic Headspace Collection (Air Entrainment) | Purified air is passed over a sample, and the emitted volatiles are collected on an adsorbent trap. | N/A | Collecting volatiles from living insects and plants. | nih.govnih.gov |
Chromatographic Separation Techniques
Gas chromatography (GC) is the cornerstone for separating the complex mixtures of volatile compounds in which this compound is often found. copernicus.org The technique is essential for separating structural isomers, which have similar physical properties and are difficult to distinguish by other means. copernicus.org The choice of the GC column's stationary phase is critical for achieving the desired separation. Non-polar columns, such as those with a DB-5 or MXT-1 stationary phase, are frequently used. mdpi.comchromatographyonline.com For instance, a DB-5 column was used to achieve a Kovats index of 1511 for (3E,6E)-α-farnesene. researchgate.net In some studies, two columns of different polarity (e.g., a non-polar DB-5ms and a polar HP-INNOWax) are used to obtain a more comprehensive profile of the volatiles. mdpi.com
The separation of terpene stereoisomers, including Z- and E-isomers, can be particularly challenging and often requires specialized chiral stationary phases. nih.gov Columns with derivatized beta-cyclodextrin, such as heptakis(2,3-di-O-methyl-6-tert-butyldimethylsilyl)-β-CD (DIME-6-TBDS-beta-CD), have been successfully used to separate Z- and E-isomers of terpene derivatives. nih.gov
For enhanced separation of highly complex samples, two-dimensional gas chromatography (GCxGC) offers superior resolving power compared to conventional one-dimensional GC. chromatographyonline.com GCxGC uses two columns with different stationary phases, allowing for separation based on two different chemical properties, which helps to resolve co-eluting peaks. chromatographyonline.com
| GC Technique | Column Type/Stationary Phase | Purpose | Example Application | Citations |
| 1D-GC | Non-polar (DB-5, DB-1, MXT-1), Polar (HP-INNOWax, DBWax) | General volatile profiling and isomer separation. | Analysis of volatiles in Plumeria rubra flowers and apple fruit. mdpi.comresearchgate.net | copernicus.orgmdpi.comchromatographyonline.comguildhe.ac.uk |
| Chiral GC | Derivatized β-cyclodextrin (e.g., DIME-6-TBDS-β-CD) | Separation of stereoisomers (enantiomers, Z/E isomers). | Separation of Z- and E-isomers of methylidenementhol. | nih.gov |
| GCxGC | Dual columns (e.g., non-polar 1D, polar 2D) | Enhanced separation of complex terpene mixtures. | Profiling of cannabis terpenes to resolve co-elutions. | chromatographyonline.com |
Spectrometric Detection and Identification
Following chromatographic separation, mass spectrometry (MS) is the primary technique for the identification and structural elucidation of this compound. mdpi.comd-nb.info When coupled with gas chromatography (GC-MS), it provides both the retention time from the GC and the mass spectrum of the compound, allowing for high-confidence identification. frontiersin.orgnih.gov
Electron ionization (EI) is a common ionization method used in GC-MS. The resulting mass spectrum contains a molecular ion peak (M+) and a series of fragment ions that create a characteristic fragmentation pattern, which serves as a "fingerprint" for the molecule. mdpi.com For alpha-farnesene (B104014) (molecular weight 204.35 g/mol ), characteristic fragment ions in its EI mass spectrum include prominent peaks at mass-to-charge ratios (m/z) of 93, 41, 69, 79, and 55. nih.gov The base peak is often observed at m/z 93 or 41. nih.gov This fragmentation data is crucial for distinguishing it from other compounds and confirming its structure.
While standard 70 eV EI is effective for creating referenceable spectra, soft ionization techniques, using lower ionization energies (e.g., 12 eV), can also be employed. chromatographyonline.com Soft ionization minimizes fragmentation, enhancing the molecular ion peak, which is particularly useful for confirming the molecular weight and distinguishing between isomers that might have very similar 70 eV spectra. chromatographyonline.com
| Parameter | Value/Description | Significance | Citations |
| Molecular Formula | C₁₅H₂₄ | Defines the elemental composition. | nist.gov |
| Molecular Weight | 204.35 g/mol | Used to identify the molecular ion peak. | nist.gov |
| Key Mass Fragments (m/z) | 93, 41, 69, 119, 79, 55 | Characteristic fingerprint for structural identification. | nih.govbrazilianjournals.com.br |
| Ionization Technique | Electron Ionization (EI) | Standard method for generating reproducible mass spectra. | mdpi.com |
For applications requiring real-time monitoring of volatile emissions, Proton Transfer Reaction – Mass Spectrometry (PTR-MS) is a powerful tool. nih.govnih.gov This technique allows for the direct, non-invasive analysis of trace gases in air with high sensitivity (sub-ppb levels) and a rapid response time of seconds, without requiring sample preparation or chromatographic separation. nih.govionicon.com
PTR-MS uses proton-transfer reactions from H₃O⁺ ions to ionize volatile compounds. nih.gov The resulting protonated molecules are then analyzed by a mass spectrometer, typically a Time-of-Flight (ToF) analyzer, which offers high mass resolution and accuracy. ionicon.com This enables the real-time tracking of dynamic processes, such as the emission of volatiles from plants after wounding or in response to herbivory. nih.govionicon.com While standard PTR-MS cannot separate isomers, the development of techniques like Proton Transfer Reaction-Ion Mobility Spectrometry-Time of Flight-Mass Spectrometry (PTR-IMS-ToF-MS) adds a dimension of separation based on ion mobility, allowing for the real-time separation and monitoring of isomeric VOCs. tofwerk.com
The capability of PTR-ToF-MS to monitor VOC profiles in seconds makes it ideal for studying the kinetics of fast biological processes, such as the rapid release of biogenic volatile organic compounds (BVOCs) from damaged leaves. ionicon.com
Mass Spectrometry (MS) for Structural Elucidation and Quantification (GC-MS).
Bioassays Coupled with Analytical Techniques
To understand the biological relevance of this compound, analytical techniques are often coupled with bioassays. Gas chromatography-electroantennography (GC-EAD) is a prime example of such a coupled technique. researchgate.net In GC-EAD, the effluent from the gas chromatograph is split, with one part going to a standard detector (like a Flame Ionization Detector, FID) and the other part passing over an insect's antenna. guildhe.ac.uknih.gov An electroantennogram (EAG) records the electrical response of the antenna to specific compounds as they elute from the column. researchgate.net
This method allows researchers to pinpoint exactly which volatile compounds in a complex mixture are biologically active, meaning they can be detected by the insect's olfactory system. nih.gov GC-EAD studies have successfully identified (Z,E)-alpha-farnesene as an electrophysiologically active component in the volatiles of the beetle Maladera matrida and the fruit fly Anastrepha obliqua. nih.govnih.gov Similarly, (E,E)-α-farnesene has been shown to elicit EAG responses in the antennae of the codling moth, Cydia pomonella, and the Mediterranean fruit fly, Ceratitis capitata. nih.govoup.com These findings are critical for identifying pheromones and other semiochemicals that mediate insect behavior. nih.gov
Electroantennography (EAG) for Biological Activity Assessment
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the electrical response of an entire insect antenna to volatile compounds. It is a primary tool for screening which specific compounds, such as the this compound isomer, are biologically active for a given insect species. The method involves placing an insect antenna between two electrodes and passing a stream of purified air over it. When a pulse of an odorant is introduced into the airstream, any compound that stimulates the olfactory receptor neurons on the antenna will cause a depolarization, resulting in a measurable voltage change known as the EAG response.
A common and highly informative approach is Gas Chromatography-Electroantennographic Detection (GC-EAD). In this setup, volatile compounds from a sample are first separated by a gas chromatograph. The effluent from the GC column is then split, with one part going to a standard chemical detector (like a Flame Ionization Detector or Mass Spectrometer) and the other part passing over an insect antenna. This allows for the simultaneous recording of the chemical profile and the antenna's response, precisely pinpointing which separated compound is eliciting a neural signal.
Research has successfully used these methods to identify this compound as a key electrophysiologically active compound for several insect species. For instance, GC-EAD experiments using male antennae of the beetle Maladera matrida revealed that this compound, a component of the female's volatile emissions, is an active component. researchgate.netnih.gov Subsequent EAG tests with synthetic this compound confirmed this activity, demonstrating dose-dependent responses in both male and female antennae. researchgate.net Similarly, studies on the brown spruce longhorn beetle, Tetropium fuscum, have shown that its antennae generate strong electrophysiological responses to (3Z,6E)-α-farnesene (an alternative name for this compound). oup.com
Table 1: Examples of Insect EAG/EAD Responses to this compound
| Insect Species | Analytical Method | Finding |
|---|---|---|
| Maladera matrida (Coleoptera) | GC-EAD, EAG | This compound, released by females, elicits a strong, dose-dependent EAG response in both male and female antennae. researchgate.netnih.gov |
| Tetropium fuscum (Coleoptera) | GC-EAD | (3Z,6E)-α-farnesene elicits a strong antennal response. oup.com |
| Ceratitis anonae & C. rosa (Diptera) | GC-EAD | (E,E)-α-farnesene was an EAD-active compound shared by these two fruit fly species, indicating isomer-specific perception within the genus. pensoft.net |
Olfactometer and Behavioral Assays for Insect Responses
Following the identification of this compound as an electrophysiologically active compound via EAG, olfactometers are employed to determine its behavioral effect on insects. These devices are designed to test an insect's preference between two or more odor fields. Common designs include the Y-tube olfactometer, which offers a simple choice between a treatment arm and a control arm, and the four-arm olfactometer, which allows for the simultaneous testing of multiple stimuli. mdpi.comuliege.be By observing the insect's movement—such as time spent in an odor plume, number of entries, or final choice—researchers can quantify attraction, repulsion, or arrestment.
Behavioral assays have demonstrated that this compound, often in combination with its E,E isomer, can significantly influence insect behavior.
Attraction: In two-choice olfactometer assays, (3Z,6E)-α-farnesene was found to be attractive to both male and female Tetropium fuscum beetles. oup.com For the codling moth, Cydia pomonella, larvae were attracted to a mixture of (E,E)- and (Z,E)-α-farnesene. mdpi.com
Oviposition: Beyond simple attraction, certain compounds can stimulate or deter egg-laying. Research has shown that the (E,E)-α-farnesene isomer promotes oviposition in C. pomonella. mdpi.com While specific studies on the sole effect of the E,Z isomer on oviposition are less common, its presence in attractive host-plant volatile blends suggests a potential role. mdpi.com
Synergism and Antagonism: The behavioral response to this compound can be context-dependent. For T. fuscum, while the compound alone was attractive to both sexes, its combination with the male-produced pheromone fuscumol resulted in a synergistic effect, eliciting significant attraction only from females. oup.com
Table 2: Behavioral Responses of Insects to this compound in Olfactometer Assays
| Insect Species | Assay Type | Stimulus | Observed Behavior |
|---|---|---|---|
| Tetropium fuscum | Y-tube olfactometer | (3Z,6E)-α-farnesene | Attraction in both sexes when tested alone. oup.com |
| Tetropium fuscum | Y-tube olfactometer | (3Z,6E)-α-farnesene + Fuscumol | Synergistic attraction of females. oup.com |
| Cydia pomonella (larvae) | Olfactometer | (E,E)-α-farnesene & (Z,E)-α-farnesene mixture | Attraction of larvae. mdpi.com |
Isomer-Specific Detection and Quantification in Complex Biological Matrices
The accurate identification and measurement of this compound within a complex biological matrix—such as the headspace of a ripening apple, an insect's pheromonal gland extract, or a wine's aroma profile—is a significant analytical challenge. nih.gov These matrices contain hundreds of volatile organic compounds (VOCs), including other isomers of farnesene (B8742651) (e.g., (E,E)-α-farnesene, β-farnesene) and structurally similar sesquiterpenes, which can interfere with analysis. nih.govmdpi.com
The gold standard for the separation, identification, and quantification of volatile isomers like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) . researchgate.net
Separation: The gas chromatography component separates the volatile compounds based on their differing physicochemical properties, such as boiling point and polarity, as they pass through a long, thin capillary column. Different isomers of α-farnesene will have slightly different retention times, allowing for their physical separation. spectroscopyonline.com
Identification: As each separated compound exits the GC column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" that can be compared to libraries of known spectra (e.g., NIST) for positive identification. mdpi.com
Quantification: By running calibrated standards of pure this compound, a calibration curve can be generated, allowing the amount of the compound in an unknown sample to be quantified based on its peak area in the chromatogram. mdpi.com
To enhance the analysis of trace amounts of this compound, various sample preparation and introduction techniques are used. Solid Phase Microextraction (SPME) is a solvent-free method where a coated fiber is exposed to the headspace above a sample (e.g., an apple) to adsorb and concentrate volatiles before injection into the GC-MS. acs.org This is ideal for rapid sampling, though challenges exist in quantifying high molecular weight, less volatile compounds like farnesenes, which may not reach equilibrium between the sample, headspace, and fiber. acs.org For more exhaustive analysis, solvent extraction or dynamic headspace collection (where air is passed over a sample and through an adsorbent trap) can be used. nih.gov
In cases where isomers are difficult to separate chromatographically or have very similar mass spectra, advanced techniques like two-dimensional gas chromatography (GC×GC) coupled with Time-of-Flight Mass Spectrometry (TOFMS) can be employed. This method provides superior separation power, which is critical for resolving specific isomers in highly complex samples like medfly pheromone emissions.
Table 3: Analytical Techniques for Isomer-Specific Analysis of this compound
| Technique | Biological Matrix | Purpose |
|---|---|---|
| GC-MS | Insect Volatiles (M. matrida) | Identification of this compound as a female-produced volatile. researchgate.net |
| SPME-GC-MS | Apple Headspace | Quantification of α-farnesene isomers and other volatiles related to fruit ripening and storage disorders. acs.org |
| GC-EAD | Insect Volatiles (T. fuscum) | Combines chemical separation with biological detection to identify the specific isomer that is biologically active. oup.com |
| GC×GC-TOFMS | Medfly (C. capitata) Pheromones | High-resolution separation and identification of pheromone components, including (Z,E)-α-farnesene, in different populations. |
Synthetic Chemistry Approaches to E,z Alpha Farnesene and Its Analogs
Stereoselective Synthesis Methodologies for E,Z-alpha-Farnesene.
The specific stereochemistry of α-farnesene isomers is crucial for their biological activity, necessitating synthetic strategies that can precisely control the geometry of the double bonds. The (E,Z)-α-farnesene isomer, in particular, requires methods that can selectively generate the (Z) configuration at the C3-C4 double bond and the (E) configuration at the C6-C7 double bond. Several methodologies have been developed to achieve this stereochemical control.
One established method involves the dehydration of (Z)-nerolidol. Using phosphoryl chloride in pyridine, (Z)-nerolidol can be dehydrated to yield a mixture of farnesenes, including (E,Z)-α-farnesene and (Z,Z)-α-farnesene. slu.se This approach leverages the pre-existing stereochemistry of the starting alcohol to influence the geometry of the newly formed double bond.
A highly regio- and stereoselective route to (3Z, 6E)-α-farnesene has been developed utilizing a propyne (B1212725) bromoboration/tandem cross-coupling strategy. mdpi.com This method begins with the syn-bromoboration of propyne with BBr₃, which, after conversion to a pinacolboronate, undergoes a palladium-catalyzed Negishi coupling. mdpi.com This sequence allows for the construction of the (Z)-trisubstituted double bond with high isomeric purity (≥98%). mdpi.com The final fragment, geranyl bromide, is then coupled to furnish the target (3Z, 6E)-α-farnesene in good yield. mdpi.com
The use of sulfolene chemistry provides another avenue to conjugated dienes like α-farnesene. researchgate.netresearchgate.netsioc-journal.cn 3-Sulfolenes (2,5-dihydrothiophene-1,1-dioxides) can act as stable diene precursors. researchgate.net A one-step synthesis involves the deprotonation of 2,5-dihydro-3-methylthiophene-1,1-dioxide followed by alkylation with an appropriate allylic bromide. sioc-journal.cn This approach offers a regioselective and stereoselective method to introduce an isoprene (B109036) unit. sioc-journal.cn Thermal extrusion of sulfur dioxide from the resulting substituted sulfolene unmasks the conjugated diene system. researchgate.net This methodology has been applied to the synthesis of various (E)-, (E,Z)-, and (E,E)-conjugated dienes. researchgate.net
| Method | Key Starting Materials | Key Reagents/Reactions | Stereoisomers Produced | Reference |
| Dehydration | (Z)-Nerolidol | Phosphoryl chloride, Pyridine | (E,Z)-α-farnesene, (Z,Z)-α-farnesene | slu.se |
| Wittig Condensation Route | Methyl cyclopropyl (B3062369) ketone, 6-Methylhept-5-en-2-one | Wittig condensation | (Z,E)-α-farnesene, (Z,Z)-α-farnesene | oup.comnih.gov |
| Bromoboration/Cross-Coupling | Propyne, Geranyl bromide | BBr₃, Pinacol, Pd-catalyzed Negishi coupling | (3Z, 6E)-α-farnesene | mdpi.com |
| Sulfolene Chemistry | 2,5-dihydro-3-methylthiophene-1,1-dioxide | Deprotonation, Alkylation with allylic bromides | (E,Z)-conjugated dienes | researchgate.netsioc-journal.cn |
Development of Synthetic Analogs for Structure-Activity Relationship (SAR) Studies.
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For semiochemicals like (E,Z)-α-farnesene, SAR studies can elucidate the specific molecular features required for interaction with insect receptors, guiding the development of more potent or stable attractants or inhibitors for pest management. (E,Z)-α-Farnesene is a known semiochemical for several insects, including acting as a food attractant for the codling moth (Cydia pomonella). wikipedia.org Both the (E,E) and (Z,E) isomers of α-farnesene are biologically active and can stimulate behaviors like oviposition and flight in this major agricultural pest. oup.com
The inherent chemical instability of α-farnesene, which is prone to oxidation, presents a challenge for its practical application in the field and provides a strong rationale for developing more robust synthetic analogs. oup.com However, despite the clear biological importance of (E,Z)-α-farnesene, the development and testing of its synthetic analogs for SAR studies are not extensively documented in publicly available research. The focus has often been on the activity of the natural isomers themselves or in blends with other plant volatiles. annualreviews.org
While direct SAR studies on synthetic analogs of (E,Z)-α-farnesene are limited, research on related compounds offers insights into the principles that would guide such investigations. For example, studies on the related sesquiterpenoid alcohol, farnesol (B120207), have explored how structural modifications impact its deterrent activity against the peach potato aphid (Myzus persicae). It was found that converting farnesol to a carboxylic acid retained the strong deterrent activity, whereas epoxidation of the terminal double bond resulted in a complete loss of activity. This demonstrates that specific functional groups and structural features are critical for biological function.
The development of synthetic analogs for SAR studies of (E,Z)-α-farnesene would likely involve modifications at several key positions:
The Triene System: The conjugated double bonds are crucial for activity but also a source of instability. Analogs could replace this system with more stable bioisosteres, such as aromatic or heterocyclic rings, to probe the spatial and electronic requirements for receptor binding.
The Carbon Skeleton: Modifications to the length or branching of the carbon chain could help determine the optimal size and shape for fitting into a target receptor.
Terminal Isopropylidene Group: Altering this group could provide insight into its role in receptor recognition and binding affinity.
Such studies would be invaluable for designing novel pest management tools based on the α-farnesene scaffold, potentially leading to compounds with improved stability, selectivity, and efficacy.
E,z Alpha Farnesene in Omics Research
Metabolomics Profiling of E,Z-alpha-Farnesene in Biological Systems
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, is a powerful tool for characterizing the biochemical phenotype. openagrar.de In the context of (E,Z)-α-farnesene, metabolomics is employed to identify and quantify this compound and its related metabolites, offering insights into its production under different conditions.
Volatile Metabolome Analysis
Volatile metabolome analysis focuses on the volatile organic compounds (VOCs) emitted by an organism. This is particularly relevant for α-farnesene, a key volatile in many plants and insects. Techniques such as headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) are commonly used to analyze the volatile profile. mdpi.comnih.gov
In studies of fruits like apples and pears, volatile metabolome analysis has shown that the production of (E,E)-α-farnesene can increase significantly during storage. mdpi.com For instance, in 'Dr. Guyot' pears, the total content of alkenes, including α-farnesene, increased during storage at 4°C. mdpi.com Similarly, an analysis of different pear cultivars revealed that the production of (Z,E)-α-farnesene and (E,E)-α-farnesene increased rapidly during storage. mdpi.com In jasmine flowers (Jasminum sambac), (E,E)-α-farnesene was identified as a predominant volatile compound, with its emission levels changing across different flowering stages. mdpi.com
Integrated metabolomic and transcriptomic studies in Lonicera japonica (honeysuckle) have also highlighted α-farnesene as a key contributor to the floral scent, with its levels varying between different cultivars. nih.govfrontiersin.org These analyses help to build a comprehensive picture of the volatile landscape and the specific contribution of α-farnesene.
Table 1: Examples of (E,Z)-α-Farnesene Detection in Volatile Metabolome Studies
| Biological System | Key Findings | Analytical Method |
| Pear cultivars | Production of (Z,E)-α-farnesene and (E,E)-α-farnesene increased during storage. mdpi.com | HS-SPME-GC-MS |
| Jasminum sambac | (E,E)-α-farnesene is a major volatile component, with emission varying by flowering stage. mdpi.com | GC-MS |
| Lonicera japonica | α-Farnesene contributes significantly to the floral aroma, with different levels in contrasting varieties. nih.govfrontiersin.org | GC-MS |
| Apple cultivars | Aldehydes and terpenoids, including (Z, E)-α-farnesene, are dominant volatile compounds in ripening fruit. nih.gov | GC-MS |
Identification of Biosynthesis Intermediates and Related Metabolites
Metabolomics also aids in identifying the precursors and related compounds in the α-farnesene biosynthetic pathway. The biosynthesis of α-farnesene occurs via the mevalonate (B85504) (MVA) pathway, starting from acetyl-CoA. mdpi.comfoodb.ca Key intermediates in this pathway include farnesyl diphosphate (B83284) (FPP), which is the direct precursor to α-farnesene. ashs.org
Studies in apples have confirmed that α-farnesene is synthesized from FPP. ashs.org Research has also investigated the role of other compounds, such as farnesol (B120207), but evidence suggests that α-farnesene is primarily formed directly from FPP through the action of α-farnesene synthase. ashs.org In engineered Pichia pastoris, the biosynthesis of α-farnesene from FPP and dimethylallyl pyrophosphate (DMAPP) through the MVA pathway has been detailed, highlighting the requirement for cofactors like NADPH and ATP. mdpi.com
Metabolomic analysis can also reveal the presence of other terpenes that share parts of the biosynthetic pathway. For example, in tea plants (Camellia sinensis), the analysis of the terpenoid profile identified numerous monoterpenes and sesquiterpenes alongside α-farnesene. mdpi.com This broader view helps to understand the allocation of metabolic resources to different branches of the terpene biosynthetic network.
Transcriptomics and Integrated Omics for Pathway Elucidation and Regulation
Transcriptomics, the study of the complete set of RNA transcripts produced by an organism, provides a snapshot of gene expression at a specific moment. When combined with metabolomics in an integrated omics approach, it becomes a powerful tool for elucidating biosynthetic pathways and their regulation.
Gene Expression Changes Associated with this compound Production
The production of α-farnesene is directly linked to the expression of the α-farnesene synthase (AFS) gene. mdpi.comnih.gov Transcriptomic studies have consistently shown a correlation between the expression levels of AFS and the accumulation of α-farnesene.
In apples, the expression of the AFS1 gene increases sharply in the peel tissue during cold storage, preceding a rise in α-farnesene levels. researchgate.net This increase is more pronounced in apple cultivars that are susceptible to superficial scald, a physiological disorder linked to α-farnesene oxidation products. researchgate.net Similarly, in soybean, the expression of the GmAFS gene is induced by herbivory and methyl jasmonate treatment, leading to the emission of (E,E)-α-farnesene as a defense response. nih.gov
Studies in Camellia sinensis have also identified and characterized an α-farnesene synthase gene, CsAFS, which is involved in the production of α-farnesene in response to herbivore damage. mdpi.com In apple, transcription factors such as MdMYC2 and MdERF3 have been shown to positively co-regulate the biosynthesis of α-farnesene by influencing the expression of MdAFS and other key enzyme genes in the pathway. frontiersin.org
Table 2: Key Genes Involved in (E,Z)-α-Farnesene Biosynthesis and their Regulation
| Gene | Organism | Function/Regulation |
| AFS1 | Apple (Malus domestica) | Encodes α-farnesene synthase; expression correlated with α-farnesene accumulation and superficial scald. researchgate.netresearchgate.net |
| GmAFS | Soybean (Glycine max) | Encodes (E,E)-α-farnesene synthase; induced by herbivory and involved in defense. nih.gov |
| CsAFS | Tea (Camellia sinensis) | Encodes α-farnesene synthase; involved in herbivore-induced volatile production. mdpi.com |
| MdMYC2, MdERF3 | Apple (Malus domestica) | Transcription factors that positively regulate α-farnesene biosynthesis. frontiersin.org |
| TPS2 | Tea (Camellia sinensis) | A terpene synthase whose expression is positively correlated with farnesene (B8742651) production. mdpi.com |
Correlation Analyses of Gene Expression and Volatile Metabolite Accumulation
Integrated omics approaches that combine transcriptomic and metabolomic data allow for powerful correlation analyses to link gene expression patterns with the accumulation of specific metabolites. This has been particularly fruitful in understanding the regulation of α-farnesene production.
In a study on cucumber plants, a combined analysis of gene expression and volatile production revealed a strong correlation between the expression of a sesquiterpene synthase gene and the emission of (E,E)-α-farnesene in response to spider mite infestation. nih.gov This integrated approach led to the successful cloning of the cucumber (E,E)-α-farnesene synthase. nih.gov
Similarly, in Camellia sinensis, a gene-to-metabolite network analysis showed a positive correlation between the expression of a specific terpene synthase gene (TPS2) and the accumulation of farnesene. mdpi.com This correlation was instrumental in identifying and functionally characterizing the enzyme responsible for α-farnesene biosynthesis in tea plants. mdpi.com In Lonicera japonica, an integrated analysis of transcriptome and volatile metabolome data identified candidate genes, including those for farnesyl pyrophosphate synthase, that are likely involved in the biosynthesis of α-farnesene. nih.govfrontiersin.org
These correlation analyses provide strong evidence for the functional roles of specific genes in the α-farnesene biosynthetic pathway and offer a deeper understanding of how its production is regulated at the molecular level.
Academic and Industrial Research Applications Excluding Prohibited Elements
Research into Biofuel Precursors
(E,Z)-α-Farnesene, along with its other isomers, is being investigated as a promising precursor for the production of biofuels, specifically farnesane. The process involves the hydrogenation of farnesene (B8742651) to produce farnesane, a high-carbon-density alkane suitable for use as a jet fuel substitute. osti.gov Research in this area is driven by the need for renewable and sustainable alternatives to fossil fuels.
Metabolic engineering of microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, has been a key strategy to produce α-farnesene in commercially viable quantities. researchgate.netmdpi.comresearchgate.net For instance, engineered E. coli strains have been developed to produce α-farnesene by introducing a codon-optimized α-farnesene synthase and an exogenous mevalonate (B85504) (MVA) pathway. researchgate.net Similarly, researchers have engineered Saccharomyces cerevisiae for efficient α-farnesene production by screening for highly active α-farnesene synthases from various plants, such as Camellia sinensis, and optimizing the metabolic flux of the mevalonate pathway. researchgate.net
Furthermore, cyanobacteria like Synechococcus elongatus PCC 7942 have been metabolically engineered to directly convert CO2 into α-farnesene, offering a pathway for producing biofuels from atmospheric carbon dioxide. acs.orgacs.org This photosynthetic production of α-farnesene highlights the potential for developing "biosolar cell factories" for sustainable fuel production. acs.org The company Amyris has successfully commercialized trans-β-farnesene under the name "Biofene®," which is then converted to farnesane for use as a biofuel. mdpi.comd-nb.info
Table 1: Research Highlights in (E,Z)-α-Farnesene for Biofuel
| Research Area | Key Findings |
| Metabolic Engineering | Engineered E. coli and S. cerevisiae to produce α-farnesene. researchgate.netresearchgate.net |
| Photosynthetic Production | Engineered Synechococcus elongatus to convert CO2 directly to α-farnesene. acs.orgacs.org |
| Hydrogenation | Farnesene is hydrogenated to produce farnesane, a jet fuel substitute. osti.gov |
Strategies for Biologically-Based Agricultural Pest Management
(E,Z)-α-farnesene plays a crucial role in the chemical communication between insects and between insects and plants, making it a valuable tool for developing environmentally friendly pest management strategies. wikipedia.org
Behavioral Manipulation of Insects
(E,Z)-α-farnesene is a known semiochemical, a chemical involved in communication, for several insect species. wikipedia.org One of its most well-documented roles is as an alarm pheromone. wikipedia.orgresearchgate.net For example, it is a component of the alarm pheromone in some termites, causing them to exhibit rapid walking and alert other members of the colony to danger. researchgate.net
In aphids, the related isomer (E)-β-farnesene is the primary alarm pheromone, released from their cornicles when attacked by predators. mdpi.comuliege.be This triggers alarm behaviors in nearby aphids, such as ceasing to feed, moving away from the source, and even dropping off the host plant. mdpi.comannualreviews.org While (Z,E)-α-farnesene has been identified in some aphid species, its biological activity as an alarm pheromone is not as pronounced as that of (E)-β-farnesene. uliege.be
Beyond alarm signaling, farnesene isomers can also act as food attractants for certain pests, such as the codling moth. wikipedia.org Research has also shown that certain plant chemicals, including (E,E)-α-farnesene, can elicit upwind movement in some pest insects. researchgate.net
Enhancement of Natural Enemy Recruitment in Crops
Plants can emit (E,Z)-α-farnesene and other volatile organic compounds when they are damaged by herbivores. These herbivore-induced plant volatiles (HIPVs) can act as signals to attract the natural enemies of the pests, a phenomenon that can be harnessed for biological pest control. nih.govreading.ac.uk
For example, soybean plants infested with the brown stink bug release (E,E)-α-farnesene, which helps attract the egg parasitoid Telenomus podisi, a key natural enemy of this pest. nih.govscielo.br Field experiments have demonstrated that the application of synthetic (E,E)-α-farnesene can significantly increase egg parasitism rates in soybean fields. nih.gov Similarly, research has shown that applying α-farnesene to cotton can increase the parasitism of tarnished plant bug eggs. conservationevidence.com
Studies on various crops have identified (E,E)-α-farnesene as a component of the volatile blend that attracts beneficial insects like parasitic wasps and lacewings. msu.edunih.gov Transgenic plants engineered to produce farnesene isomers have also shown potential in repelling pests and attracting their natural enemies. nih.govnih.gov
Table 2: (E,Z)-α-Farnesene in Pest Management
| Application | Insect Species | Mechanism |
| Alarm Pheromone | Termites | Induces alarm behavior. researchgate.net |
| Attractant for Natural Enemies | Telenomus podisi (parasitoid wasp) | Attracts parasitoids to pests on soybean. nih.govscielo.br |
| Herbivore-Induced Plant Volatile | Various crops | Attracts natural enemies of herbivorous pests. msu.edunih.gov |
Fundamental Research in Natural Product Chemistry and Chemical Ecology
(E,Z)-α-farnesene is a focal point of fundamental research in natural product chemistry and chemical ecology due to its widespread occurrence and diverse biological roles. researchgate.net As a sesquiterpenoid, it belongs to a large class of naturally occurring organic compounds. foodb.ca
In natural product chemistry, research focuses on the isolation, identification, and synthesis of farnesene isomers. researchgate.netacs.orgchemicalbook.com For instance, (Z,E)-α-farnesene has been isolated from the oil of perilla and identified as the major component of the metathoracic scent gland secretion of the cotton seed bug. wikipedia.orgresearchgate.net The synthesis of specific stereoisomers like (E,Z)-α-farnesene is crucial for studying their precise biological functions.
Chemical ecology studies investigate the role of (E,Z)-α-farnesene and other semiochemicals in mediating interactions between organisms. annualreviews.org This includes its function as a pheromone in insect communication and its role in tritrophic interactions involving plants, herbivores, and their natural enemies. annualreviews.organnualreviews.org For example, research has explored how ants may manipulate the dispersal of aphids through exposure to trail pheromones that include (Z,E)-α-farnesene. annualreviews.org Understanding these complex chemical interactions is essential for deciphering the ecological dynamics of various ecosystems.
Q & A
Q. What spectroscopic techniques are most reliable for identifying E,Z-alpha-Farnesene in complex matrices?
this compound ((3E,6Z)-3,7,11-Trimethyl-1,3,6,10-dodecatetraene; CAS 28973-98-0) is best identified using gas chromatography-mass spectrometry (GC-MS) with a non-polar capillary column (e.g., DB-5MS) and electron ionization (70 eV). Key diagnostic ions include m/z 69 (base peak, indicative of conjugated dienes) and m/z 93 (methyl-substituted alkenes). Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C, can resolve stereochemistry via coupling constants (e.g., J = 10–15 Hz for trans-olefins vs. J = 2–5 Hz for cis) .
Q. How can synthetic routes for this compound be optimized to minimize isomerization?
Isomerization during synthesis is mitigated by using low-temperature Wittig or Horner-Wadsworth-Emmons reactions (<0°C) under inert atmospheres. Solvent polarity (e.g., THF or DCM) and steric hindrance from phosphonate ylides favor retention of the E,Z-configuration. Post-synthesis purification via flash chromatography (silica gel, hexane:ethyl acetate) followed by cold storage (-20°C in argon) reduces thermal degradation .
Q. What are the best practices for quantifying this compound in plant volatile collections?
Dynamic headspace sampling with Tenax® TA adsorbents, coupled with thermal desorption-GC-MS, provides high recovery rates (>85%). Calibration curves using authentic standards (purity ≥95%) should account for matrix effects (e.g., co-eluting terpenes). Limit of detection (LOD) typically ranges 0.1–0.5 ng/µL, with reproducibility improved by internal standards (e.g., n-tetradecane) .
Advanced Research Questions
Q. How do environmental stressors influence the emission dynamics of this compound in plant-pest interactions?
Experimental designs should integrate controlled-environment studies (e.g., growth chambers with adjustable light, humidity) and field trials. For example, aphid-infested Arabidopsis thaliana shows a 3–5× increase in this compound emission within 24 hours, quantified via proton-transfer-reaction mass spectrometry (PTR-MS). Confounding variables (e.g., circadian rhythms) are controlled by randomizing sampling times and using null mutants for comparative analysis .
Q. What mechanisms explain contradictory reports on this compound’s role as a plant defense signal versus herbivore attractant?
Contradictions arise from context-dependent interactions. For instance, in apple orchards, this compound attracts codling moths (Cydia pomonella) but repels aphids (Aphis pomi). Methodological reconciliation involves meta-analysis of dose-response curves and ecological variables (e.g., predator presence). A 2024 study demonstrated that concentrations >10 µg/mL repel aphids, while <1 µg/mL attract moths, highlighting the need for threshold-based experimental frameworks .
Q. How can in situ detection of this compound be achieved in real-time during biotic stress?
Laser-based photoacoustic spectroscopy (LPAS) offers real-time monitoring with a temporal resolution of <1 second. Calibration against GC-MS data ensures accuracy. Recent advances include nanofunctionalized sensors (e.g., graphene oxide-coated quartz crystal microbalances) with selectivity enhanced by molecularly imprinted polymers (MIPs) .
Data Management and Reproducibility
Q. What statistical approaches are recommended for analyzing time-series data on this compound emission?
Use mixed-effects models to account for repeated measures and random effects (e.g., plant genotype). Autocorrelation is addressed via ARIMA (AutoRegressive Integrated Moving Average) modeling. Open-source tools like R (lme4 package) or Python (statsmodels) enable robust analysis. Data should be archived in repositories (e.g., Zenodo) with metadata on growth conditions and instrument parameters .
Q. How can researchers ensure reproducibility in isomer-specific synthesis of this compound?
Detailed protocols must specify:
- Reaction stoichiometry (e.g., 1.2:1 aldehyde:ylide ratio).
- Chromatographic conditions (e.g., HPLC purity thresholds ≥98%).
- Storage conditions (argon atmosphere, -80°C for long-term stability). Collaborative inter-laboratory validation studies, as in the 2023 Journal of Natural Products round-robin trial, reduce methodological variability .
Tables for Methodological Reference
Q. Table 1: Key Analytical Parameters for this compound
| Technique | Column/Detector | LOD (ng/µL) | Key Ions (GC-MS) |
|---|---|---|---|
| GC-MS | DB-5MS, 30m × 0.25mm | 0.1 | 69, 93, 121 |
| HPLC-DAD | C18, 250mm × 4.6mm | 0.5 | λ = 220 nm |
| PTR-MS | H3O+ reagent ions | 0.05 | m/z 205 |
Q. Table 2: Stability of this compound Under Storage Conditions
| Temperature (°C) | Atmosphere | Degradation Rate (%/month) |
|---|---|---|
| 25 | Air | 15.2 ± 1.3 |
| -20 | Argon | 1.8 ± 0.4 |
| -80 | Argon | 0.5 ± 0.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
